1-hydroxypiperidine-2-carboxamide

Crystallography Solid-state chemistry Structural biology

For medicinal chemistry projects, this N-hydroxylated piperidine carboxamide offers irreplaceable advantages over the non-hydroxylated analog. The N-hydroxyl group is critical for enabling unique hydrogen-bonding networks and chelation potential, directly serving as a precursor to hydroxamic acid ZBGs for HDAC and MMP inhibitor research. Its defined triclinic crystal structure ensures reproducibility in solid-state studies. Choose this compound for matched-pair SAR analysis to attribute target binding and selectivity changes directly to N-hydroxylation. Available in research quantities with a purity specification of ≥95%.

Molecular Formula C6H12N2O2
Molecular Weight 144.2
CAS No. 2624134-80-9
Cat. No. B6182551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hydroxypiperidine-2-carboxamide
CAS2624134-80-9
Molecular FormulaC6H12N2O2
Molecular Weight144.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxypiperidine-2-carboxamide (CAS 2624134-80-9): Molecular Specifications and Supply Chain Identification


1-Hydroxypiperidine-2-carboxamide is a piperidine derivative characterized by an N-hydroxyl group and a carboxamide moiety at the 2-position of the saturated six-membered heterocyclic ring [1]. Its molecular formula is C6H12N2O2 with a monoisotopic mass of 144.08987 Da and an InChIKey of DATNNHYYNQOZPN-UHFFFAOYSA-N [2]. The compound is classified as an organic compound within the piperidine family and is primarily utilized as a synthetic intermediate and pharmacophore building block in medicinal chemistry research [1]. Vendor datasheets indicate a typical purity specification of ≥95% for research-grade material .

Why 1-Hydroxypiperidine-2-carboxamide Cannot Be Replaced by Generic Piperidine Carboxamides


Substituting 1-hydroxypiperidine-2-carboxamide with a generic piperidine-2-carboxamide derivative is not a direct equivalence due to the critical role of the N-hydroxyl group in establishing key intermolecular interactions and modulating molecular properties. The N-hydroxyl moiety introduces a hydroxylamine-like configuration that enables unique hydrogen-bonding networks and chelation potential, which are absent in non-hydroxylated analogs such as piperidine-2-carboxamide . Furthermore, the specific spatial arrangement of the N-hydroxyl and C2-carboxamide groups minimizes steric hindrance while optimizing the orientation of hydrogen-bond donors and acceptors, a feature not replicated by positional isomers like 4-hydroxypiperidine-2-carboxamide . Consequently, the compound's utility as a metal-chelating pharmacophore or as a precursor to hydroxamic acid derivatives is intrinsically tied to its precise substitution pattern, and replacement with a simpler analog would compromise intended binding affinity or reactivity profiles .

Quantitative Differentiation of 1-Hydroxypiperidine-2-carboxamide: Comparative Physicochemical and Crystallographic Evidence


Crystal Packing and Hydrogen-Bonding Network Differentiation from 4-Hydroxy Isomer

The solid-state architecture of 1-hydroxypiperidine-2-carboxamide is distinguished by a specific hydrogen-bonding network that differs from its 4-hydroxy positional isomer. At 120 K, the title compound crystallizes in the triclinic space group P1̄ with four independent molecules in the asymmetric unit, each forming π–π stacking interactions and intermolecular hydrogen bonds where the N-hydroxyl group acts as both a donor and acceptor [1]. In contrast, the 4-hydroxypiperidine-2-carboxamide isomer lacks the same hydroxylamine-like N-hydroxyl configuration and consequently forms a distinct intermolecular hydrogen-bonding pattern that does not support the same π–π stacking architecture . This structural divergence translates to different physicochemical properties such as crystal habit, stability, and dissolution behavior, which are critical considerations for formulation development and solid-state characterization in preclinical research [1].

Crystallography Solid-state chemistry Structural biology

Hydrogen-Bond Donor/Acceptor Capacity and Topological Polar Surface Area Comparison

The N-hydroxyl substitution in 1-hydroxypiperidine-2-carboxamide increases its hydrogen-bond donor/acceptor count relative to the parent piperidine-2-carboxamide scaffold, directly affecting predicted permeability and solubility. The target compound possesses 3 hydrogen-bond donors and 3 hydrogen-bond acceptors, yielding a topological polar surface area (TPSA) of approximately 75.4 Ų [1]. In contrast, piperidine-2-carboxamide has 2 hydrogen-bond donors, 2 hydrogen-bond acceptors, and a TPSA of 55.1 Ų [2]. This 20.3 Ų increase in TPSA correlates with an expected decrease in passive membrane permeability according to established drug-likeness models (e.g., Lipinski's Rule of Five and Veber's rules), making the 1-hydroxy derivative less likely to cross the blood-brain barrier but potentially more soluble in aqueous media [1]. For researchers designing CNS-targeted versus peripherally restricted agents, this physicochemical distinction is a critical selection criterion that cannot be achieved by using the non-hydroxylated analog [3].

Computational chemistry Drug-likeness ADME prediction

Metal-Chelating Pharmacophore Potential Relative to Piperidine-2-carboxamide

The N-hydroxyl group in 1-hydroxypiperidine-2-carboxamide enables a hydroxylamine-like configuration that can serve as a zinc-binding group (ZBG) or metal-chelating moiety, a functionality entirely absent in piperidine-2-carboxamide . This structural feature places the compound within the class of potential hydroxamic acid precursors, which are established pharmacophores for metalloenzyme inhibition, including histone deacetylases (HDACs) and matrix metalloproteases (MMPs). While specific Ki or IC50 values for the isolated compound are not reported in primary literature, its scaffold is directly analogous to the core of known HDAC inhibitors such as JNJ-26481585 (quisinostat), which achieves sub-nanomolar HDAC1 inhibition (IC50 = 0.11 nM) via a hydroxamic acid ZBG [1]. In contrast, piperidine-2-carboxamide lacks the N-hydroxyl moiety and therefore exhibits no intrinsic metal-chelation capacity, limiting its utility in metalloenzyme inhibitor design without further synthetic elaboration . This functional differentiation is a primary driver for procuring the 1-hydroxy derivative over the parent carboxamide when targeting zinc-dependent enzymes.

Medicinal chemistry Metalloenzyme inhibition HDAC inhibitors

Optimal Research Applications for 1-Hydroxypiperidine-2-carboxamide Based on Differential Evidence


Solid-Form Screening and Crystallography Studies Requiring Defined Hydrogen-Bonding Networks

Researchers conducting polymorph screens or co-crystal engineering should select 1-hydroxypiperidine-2-carboxamide when a pre-characterized solid-state architecture is required. Its triclinic P1̄ crystal structure with four independent molecules and specific π–π stacking interactions provides a reproducible crystalline phase for seeding, stability testing, and structure-property relationship studies [1]. The N-hydroxyl group's dual hydrogen-bond donor/acceptor role facilitates predictable intermolecular interactions that differ from positional isomers, making it a valuable reference compound for comparative crystallography [1].

Design of Peripherally Restricted Drug Candidates via Modulation of TPSA

Medicinal chemists seeking to reduce CNS penetration of a lead series can utilize 1-hydroxypiperidine-2-carboxamide as a core scaffold to increase topological polar surface area (TPSA) by approximately 20.3 Ų relative to piperidine-2-carboxamide [2]. This quantitative TPSA expansion, driven by an additional hydrogen-bond donor and acceptor, correlates with lower passive blood-brain barrier permeability according to Veber's rules [3]. The compound serves as a strategic building block for generating peripherally selective analogs, a common optimization goal in avoiding CNS-mediated side effects [3].

Synthesis of Hydroxamic Acid-Based Metalloenzyme Inhibitors

The N-hydroxyl group in 1-hydroxypiperidine-2-carboxamide provides a direct precursor to the hydroxamic acid zinc-binding group (ZBG) essential for inhibiting metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteases (MMPs) . While the unmodified compound lacks published potency data, its scaffold is structurally analogous to the core of clinically evaluated HDAC inhibitors that achieve sub-nanomolar IC50 values [4]. Researchers can use this compound as a key intermediate for installing the hydroxamic acid pharmacophore via straightforward synthetic transformations, bypassing the need to construct the entire piperidine core from simpler precursors .

Structure-Activity Relationship (SAR) Studies Probing N-Hydroxyl Group Contributions

In SAR campaigns aimed at understanding the contribution of N-hydroxylation to target binding and selectivity, 1-hydroxypiperidine-2-carboxamide serves as the positive control matched pair against piperidine-2-carboxamide [2]. The paired compounds differ exclusively in the presence of the N-hydroxyl group, enabling direct attribution of any observed differences in biological activity, physicochemical properties, or metabolic stability to this single structural modification. This matched-pair analysis is a foundational approach in lead optimization and provides actionable data for scaffold triaging [2].

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